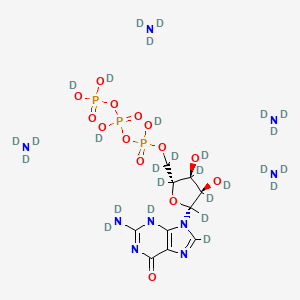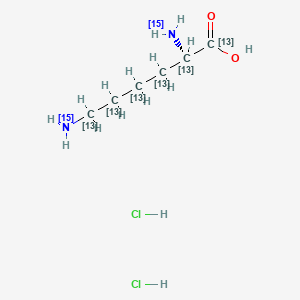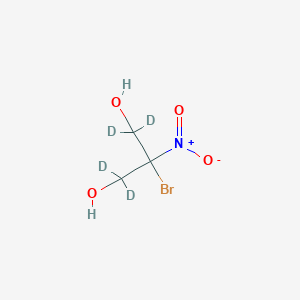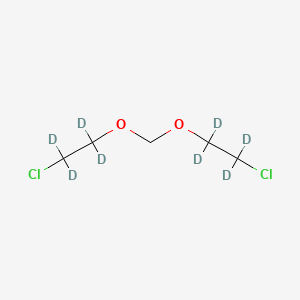
STING agonist-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING agonist-11 is a potent small molecule activator of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. This compound has shown promise in enhancing anti-tumor immunity and is being explored for its potential in cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-11 involves the preparation of a cyclic urea scaffold. The key steps include the formation of the urea linkage and subsequent cyclization to yield the desired compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. This allows for better control over reaction parameters, improved safety, and scalability. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
STING agonist-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the cyclic urea scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .
科学的研究の応用
STING agonist-11 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the anti-tumor immune response by activating the STING pathway, leading to increased production of type I interferons and other cytokines.
Vaccine Adjuvants: Used as an adjuvant to boost the immune response to vaccines by enhancing the activation of dendritic cells and other immune cells.
Antiviral Research: Investigated for its potential to enhance the immune response against viral infections by promoting the production of antiviral cytokines.
Autoimmune Disease Research: Studied for its role in modulating the immune response in autoimmune diseases by regulating the production of interferons and other cytokines.
作用機序
STING agonist-11 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus. This triggers the activation of TANK-binding kinase 1 (TBK1) and inhibitor of κB kinases (IKKs), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB). These transcription factors then induce the expression of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response .
類似化合物との比較
Similar Compounds
Uniqueness of STING Agonist-11
This compound is unique due to its cyclic urea scaffold, which provides a distinct mechanism of binding and activation of the STING pathway. This structural difference allows for potentially improved pharmacokinetic properties and reduced toxicity compared to other STING agonists .
特性
分子式 |
C25H20ClF4N3O2 |
|---|---|
分子量 |
505.9 g/mol |
IUPAC名 |
(4S)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m0/s1 |
InChIキー |
DQAVYPSHLPBIAS-ZDUSSCGKSA-N |
異性体SMILES |
C[C@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
正規SMILES |
CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)




